(5-Fluoropiperidin-3-yl)methanol hydrochloride
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Overview
Description
“(5-Fluoropiperidin-3-yl)methanol hydrochloride”, also known as FPM, is a chemical compound with a piperidine ring that has an attached methanol and fluorine substituent. It has a CAS number of 1356342-54-5 .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H13ClFNO . It has a molecular weight of approximately 169.63 g/mol .Scientific Research Applications
Acetylcholinesterase Inhibition
A series of arylisoxazole‐phenylpiperazines were synthesized for their potential role as acetylcholinesterase inhibitors. Although not the same compound, this research indicates a potential application for related piperazine derivatives in inhibiting specific enzymes, potentially including (5-Fluoropiperidin-3-yl)methanol hydrochloride (Saeedi et al., 2019).
Particle Formation for Drug Delivery
The supercritical antisolvent process was used to produce 5-fluorouracil nanoparticles, enhancing its physical characteristics for pulmonary delivery. While the study focuses on 5-fluorouracil, it provides insights into techniques that may be applicable to the formation of this compound nanoparticles for targeted drug delivery systems (Kalantarian et al., 2010).
Catalytic Applications in Synthesis
Research on [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol, a compound structurally similar to this compound, reveals its utility in catalyzing the addition of diethylzinc to benzaldehyde. This suggests possible catalytic applications for this compound in organic synthesis (Alvarez-Ibarra et al., 2010).
Pharmacological Profiling
Though not directly related to this compound, the pharmacological profiling of YM348, a potent 5-HT2C receptor agonist, sheds light on the analytical methods and assays that could be applied to study the pharmacological profile of this compound (Kimura et al., 2004).
properties
IUPAC Name |
(5-fluoropiperidin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-1-5(4-9)2-8-3-6;/h5-6,8-9H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOFBFRKKRSDKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1F)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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